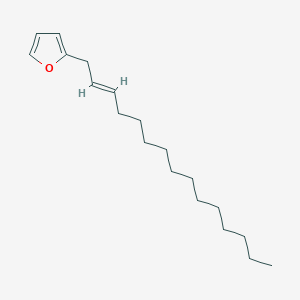
4,5-Dioxo-N-methyl-1-(1-methylethyl)-N-(4-(phenylthio)phenyl)-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-N-methyl-4,5-dioxo-N-(4-(phenylthio)phenyl)pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenylthio group, and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-N-methyl-4,5-dioxo-N-(4-(phenylthio)phenyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the isopropyl and methyl groups. The phenylthio group is then attached through a substitution reaction. The final steps involve the formation of the dioxo and carboxamide functionalities under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropyl-N-methyl-4,5-dioxo-N-(4-(phenylthio)phenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Isopropyl-N-methyl-4,5-dioxo-N-(4-(phenylthio)phenyl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-N-methyl-4,5-dioxo-N-(4-(phenylthio)phenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The phenylthio group may interact with enzymes or receptors, modulating their activity. The dioxo and carboxamide functionalities can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparaison Avec Des Composés Similaires
- 1-Isopropyl-N-methyl-4,5-dioxo-N-(4-(methylthio)phenyl)pyrrolidine-3-carboxamide
- 1-Isopropyl-N-methyl-4,5-dioxo-N-(4-(ethylthio)phenyl)pyrrolidine-3-carboxamide
Uniqueness: 1-Isopropyl-N-methyl-4,5-dioxo-N-(4-(phenylthio)phenyl)pyrrolidine-3-carboxamide is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
77711-85-4 |
|---|---|
Formule moléculaire |
C21H22N2O3S |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
N-methyl-4,5-dioxo-N-(4-phenylsulfanylphenyl)-1-propan-2-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H22N2O3S/c1-14(2)23-13-18(19(24)21(23)26)20(25)22(3)15-9-11-17(12-10-15)27-16-7-5-4-6-8-16/h4-12,14,18H,13H2,1-3H3 |
Clé InChI |
VVPPQVNHQGUJOH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CC(C(=O)C1=O)C(=O)N(C)C2=CC=C(C=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


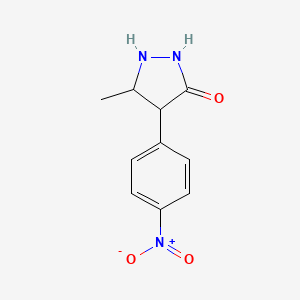
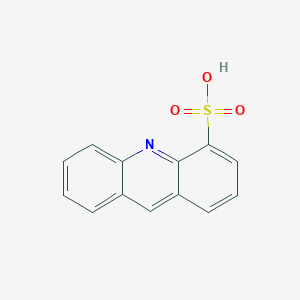
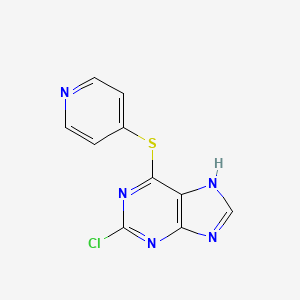
![4-(3-Methoxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B15214775.png)

![(1,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyridazine-5,7-diyl)dimethanol](/img/structure/B15214791.png)
![1-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]-2-chloroethan-1-one](/img/structure/B15214793.png)
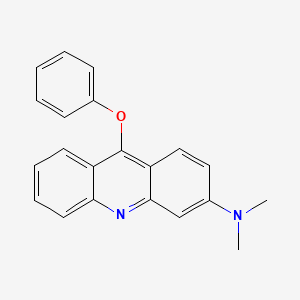
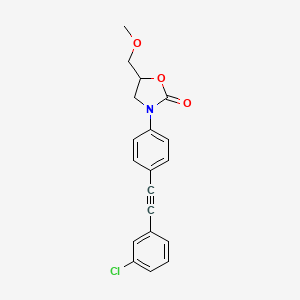
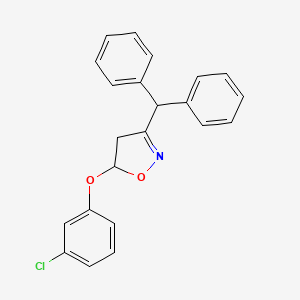
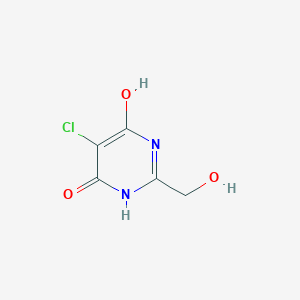
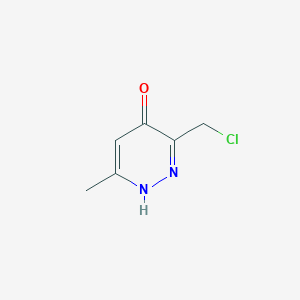
![8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B15214847.png)
